molecular formula C20H19N3O5S2 B2529743 Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate CAS No. 496027-91-9

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate

Cat. No.: B2529743
CAS No.: 496027-91-9
M. Wt: 445.51
InChI Key: KBMQROAZYWWGOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate is characterized by the presence of a thieno[2,3-d]pyrimidin-4-ylthio group attached to an acetamido group, which is further linked to an isophthalate group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include the cyclization of 3-amino-thiophene-2-carboxylate derivatives . This process involves the use of a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Scientific Research Applications

Synthesis and Characterization

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate is an important compound in the synthesis of heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which have shown diverse biological activities. The compound serves as an intermediate in the synthesis of various derivatives with potential pharmaceutical applications. For instance, its use in the synthesis of thieno[2,3-d]pyrimidines via reactions with iso(and isothio)cyanates under microwave irradiation has been explored, demonstrating the efficiency of microwave-assisted synthesis in producing heterocyclic compounds (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009). Additionally, the compound's involvement in the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors highlights its significance in developing antitumor agents (Gangjee et al., 2009).

Application in Drug Discovery

The research on this compound extends to its application in drug discovery, particularly in the development of inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, which are critical targets in cancer therapy. Its derivatives have been investigated for their potential as dual inhibitors, offering a novel approach to cancer treatment by targeting multiple pathways simultaneously. This dual inhibitory activity, demonstrated by compounds synthesized using this compound, underscores the importance of such intermediates in the synthesis of new therapeutic agents with enhanced efficacy and selectivity (Gangjee et al., 2009).

Contributions to Heterocyclic Chemistry

Moreover, the use of this compound in constructing novel heterocyclic systems has contributed significantly to the field of heterocyclic chemistry. The compound's reactivity and versatility enable the synthesis of complex molecules with potential biological activities, thereby expanding the scope of medicinal chemistry research and the discovery of new drugs. The synthesis of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused derivatives from starting materials like Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate further illustrates the compound's utility in generating diverse heterocyclic frameworks with potential pharmacological properties (Ahmed, 2002).

Properties

IUPAC Name

diethyl 5-[(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-3-27-19(25)12-7-13(20(26)28-4-2)9-14(8-12)23-16(24)10-30-18-15-5-6-29-17(15)21-11-22-18/h5-9,11H,3-4,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMQROAZYWWGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=CS3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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